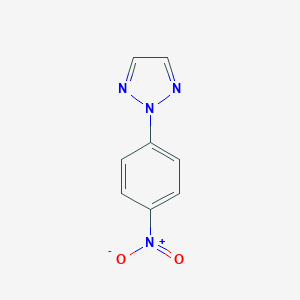

2-(4-Nitrophenyl)-2h-1,2,3-triazole

Description

Properties

IUPAC Name |

2-(4-nitrophenyl)triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N4O2/c13-12(14)8-3-1-7(2-4-8)11-9-5-6-10-11/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAIISCIHCDYWAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2N=CC=N2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10299009 | |

| Record name | 2-(4-nitrophenyl)-2h-1,2,3-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10299009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18922-72-0 | |

| Record name | 18922-72-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127460 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(4-nitrophenyl)-2h-1,2,3-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10299009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-(4-nitrophenyl)-2H-1,2,3-triazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of the synthesis and characterization of 2-(4-nitrophenyl)-2H-1,2,3-triazole, a key heterocyclic compound with significant potential in medicinal chemistry and materials science. The 1,2,3-triazole core is a versatile scaffold, and the specific substitution at the 2-position of the ring with a 4-nitrophenyl group imparts distinct electronic and physicochemical properties.[1][2] This document details a reliable synthetic pathway, emphasizing the strategic choices that favor the formation of the 2H-isomer over its 1H counterpart. Furthermore, it outlines a suite of analytical techniques essential for the unambiguous structural elucidation and purity assessment of the final compound. This guide is intended to serve as a practical resource for researchers engaged in the synthesis of novel triazole derivatives and for professionals in drug development exploring this chemical space for new therapeutic agents.

Introduction: The Significance of 2H-1,2,3-Triazoles

The 1,2,3-triazole is an aromatic five-membered heterocycle containing three adjacent nitrogen atoms.[3] It exists as two principal tautomers: the 1H- and 2H-isomers.[4] While both are aromatic, the 2H-tautomer is generally more thermodynamically stable in the gas phase and non-polar solvents.[5] The electronic properties and biological activities of 1,2,3-triazole derivatives are highly dependent on the substitution pattern on the triazole ring. The 2-substituted (2H) isomers, in particular, have garnered interest for their unique chemical reactivity and potential as bioisosteres for other functional groups in drug design.[3] The incorporation of a 4-nitrophenyl group introduces a strong electron-withdrawing moiety, which can significantly influence the molecule's reactivity, stability, and potential for intermolecular interactions, making it a valuable building block in various chemical and pharmaceutical applications.

Synthesis of this compound

The synthesis of 2-substituted-2H-1,2,3-triazoles can be challenging due to the potential for the formation of the isomeric 1-substituted product. Several strategies have been developed to achieve regioselective synthesis. One common approach involves the Dimroth rearrangement, an isomerization reaction where endocyclic and exocyclic nitrogen atoms exchange places, often under thermal or catalytic conditions.[6][7][8] Another effective method, which will be detailed here, is the direct condensation of a suitable precursor with 4-nitrophenylhydrazine.

Synthetic Pathway Overview

The described synthesis proceeds via a two-step process starting from commercially available reagents. The key is the formation of a glyoxal derivative that subsequently undergoes cyclization with 4-nitrophenylhydrazine to yield the desired 2H-triazole.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of Glyoxal bis(4-nitrophenylhydrazone)

-

In a 250 mL round-bottom flask, dissolve 4-nitrophenylhydrazine (2 equivalents) in a suitable solvent such as ethanol.

-

To this solution, add an aqueous solution of glyoxal (1 equivalent, typically 40 wt. % in H₂O) dropwise with stirring at room temperature.

-

Upon addition, a yellow precipitate of glyoxal bis(4-nitrophenylhydrazone) will form.

-

Continue stirring for 1-2 hours to ensure complete reaction.

-

Collect the precipitate by vacuum filtration, wash with cold ethanol, and dry under vacuum.

-

Rationale: The condensation reaction between the aldehyde groups of glyoxal and the primary amine of 4-nitrophenylhydrazine is a standard method for forming hydrazones. Using two equivalents of the hydrazine ensures that both aldehyde functionalities of the glyoxal react.

Step 2: Oxidative Cyclization to this compound

-

Suspend the dried glyoxal bis(4-nitrophenylhydrazone) (1 equivalent) in a suitable solvent like acetic acid in a round-bottom flask equipped with a reflux condenser.

-

Add a solution of an oxidizing agent, such as iron(III) chloride (FeCl₃) (2-3 equivalents), dissolved in the same solvent, to the suspension.

-

Heat the reaction mixture to reflux with vigorous stirring for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into a beaker of ice water.

-

The crude product will precipitate out. Collect the solid by vacuum filtration and wash thoroughly with water to remove any inorganic salts.

-

Rationale: The oxidative cyclization is the key step in forming the triazole ring. The oxidizing agent facilitates the removal of hydrogen atoms, leading to the formation of the stable aromatic triazole ring. The use of heat accelerates the reaction rate.

Step 3: Purification

-

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane.

-

Dissolve the crude solid in the minimum amount of hot solvent and allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

-

Rationale: Recrystallization is a powerful technique for purifying solid organic compounds. The choice of solvent is critical; the desired compound should be soluble in the hot solvent and insoluble in the cold solvent, while impurities should remain soluble at all temperatures or be insoluble in the hot solvent.

Comprehensive Characterization

Unambiguous characterization is crucial to confirm the identity and purity of the synthesized this compound. A combination of spectroscopic and analytical techniques should be employed.

Caption: Logical workflow for the characterization of the final product.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is highly informative for distinguishing between the 1H and 2H isomers. In the 2H-isomer, due to the C₂ᵥ symmetry, the two protons on the triazole ring are chemically equivalent and will appear as a single sharp singlet. The protons of the 4-nitrophenyl group will exhibit a characteristic AA'BB' system, appearing as two doublets.

-

¹³C NMR: The carbon NMR will show distinct signals for the carbons of the triazole ring and the nitrophenyl group. The symmetry of the 2H-isomer will result in fewer signals compared to a less symmetric 1H-isomer.

| ¹H NMR (Expected Chemical Shifts in CDCl₃) | ¹³C NMR (Expected Chemical Shifts in CDCl₃) |

| ~ 8.3 ppm (d, 2H, Ar-H ortho to NO₂) | ~ 145 ppm (C-NO₂) |

| ~ 8.1 ppm (d, 2H, Ar-H meta to NO₂) | ~ 142 ppm (C-N of triazole) |

| ~ 7.9 ppm (s, 2H, triazole-H) | ~ 135 ppm (C-H of triazole) |

| ~ 125 ppm (Ar-CH) | |

| ~ 120 ppm (Ar-CH) |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and to study its fragmentation pattern. For this compound (C₈H₆N₄O₂), the expected molecular ion peak [M]⁺ would be at m/z 190.05. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is useful for identifying the functional groups present in the molecule.

| Functional Group | Expected Absorption Range (cm⁻¹) |

| Aromatic C-H stretch | 3100 - 3000 |

| N=N stretch (triazole) | 1600 - 1500 |

| Asymmetric NO₂ stretch | 1550 - 1500 |

| Symmetric NO₂ stretch | 1350 - 1300 |

| C-N stretch | 1300 - 1200 |

Physicochemical Analysis

Melting Point

The melting point of a pure crystalline solid is a sharp, well-defined temperature. A sharp melting point range is a good indicator of the purity of the synthesized compound. Impurities will typically broaden and depress the melting point.

Thermal Analysis

Techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) can provide valuable information about the thermal stability and decomposition profile of the compound.[9][10] This is particularly relevant for nitrated compounds, which can be energetic materials.[9] TGA measures the change in mass as a function of temperature, indicating the temperatures at which decomposition occurs. DSC measures the heat flow into or out of a sample as it is heated, revealing phase transitions like melting and exothermic decomposition events.

Conclusion

The synthesis and characterization of this compound can be achieved through a reliable and reproducible protocol. The strategic choice of an oxidative cyclization of a bis-hydrazone precursor favors the formation of the thermodynamically stable 2H-isomer. A comprehensive suite of analytical techniques, particularly ¹H NMR spectroscopy, is essential for the unambiguous confirmation of the desired regioisomer and for assessing the purity of the final product. This guide provides the necessary foundational knowledge for researchers to successfully synthesize and characterize this important heterocyclic building block for further applications in drug discovery and materials science.

References

-

Tunable Dimroth rearrangement of versatile 1,2,3-triazoles towards high-performance energetic materials. (2021). Nature Portfolio. Available at: [Link]

-

Dimroth rearrangement. (2023). Wikipedia. Available at: [Link]

-

Chaudhary, A. K., Rao, K. S., & Kumar, A. S. (2016). Study of thermal decomposition mechanisms and absorption cross section of nitro-rich phenyl- and bis-series 1,2,3-triazoles. Applied Optics, 55(4), 817–824. Available at: [Link]

-

Kafanov, I. S., Fomenkov, I. V., & Pivina, T. S. (2006). Thermal decomposition mechanisms of nitro-1,2,4-triazoles: A theoretical study. Russian Chemical Bulletin, 55(8), 1338–1358. Available at: [Link]

-

Stanton, J. F., et al. (2022). Precise equilibrium structures of 1H- and 2H-1,2,3-triazoles (C2H3N3) by millimeter-wave spectroscopy. The Journal of Chemical Physics, 157(8), 084303. Available at: [Link]

-

The Dimroth Rearrangement: A Comprehensive Analysis. (2023). Star Chemistry. Available at: [Link]

-

A Review of the Dimroth Rearrangement in Fused 1,2,4-Triazolo[4,3-c]pyrimidines. (2023). MDPI. Available at: [Link]

-

1,2,3-Triazole. (2023). Wikipedia. Available at: [Link]

-

Dimroth rearrangement-based synthesis of novel derivatives of[6][9]selenazolo[5,4-e][6][7][10]triazolo[1,5-c]pyrimidine as a new class of selenium-containing heterocyclic architecture. (2021). Springer. Available at: [Link]

-

Synthesis and Biological Evaluation of 4-(4-Nitrophenyl)-1H-1,2,3-triazole Derivatives as Antitrypanosomal Agents. (2023). National Institutes of Health. Available at: [Link]

-

Versatile Synthetic Platform for 1,2,3-Triazole Chemistry. (2022). ACS Omega. Available at: [Link]

-

2H-1,2,3-Triazole-4-carbonitrile, 2-(4-nitrophenyl)-. SpectraBase. Available at: [Link]

-

2H-1,2,3-Triazole, 4-(4-nitrophenyl)-2,5-diphenyl-. SpectraBase. Available at: [Link]

-

Studies on characterisation and thermal behaviour of 3-amino-5-nitro-1,2,4-triazole and its derivatives. ResearchGate. Available at: [Link]

-

1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde: Scalable Synthesis and Its Use in the Preparation of 1-Alkyl-4-Formyl-1,2,3-triazoles. (2018). MDPI. Available at: [Link]

-

N-Substituted-1,2,3-triazoles: Synthesis, characterization and antimicrobial activity studies. (2016). Der Pharma Chemica. Available at: [Link]

-

Synthesis of 2H-1,2,3-triazole by Buchwald's method. (2023). ResearchGate. Available at: [Link]

-

Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. (2010). National Institutes of Health. Available at: [Link]

-

Thermal study of synthesized 1,2,4-triazole compounds and their kinetic parameter evaluation. (2015). Journal of Chemical and Pharmaceutical Research. Available at: [Link]

-

Facile synthesis of three kinds triazole salts of 2,4,5-trinitroimidazole and their thermal decomposition properties. (2019). ResearchGate. Available at: [Link]

-

Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles. (2011). Scientific & Academic Publishing. Available at: [Link]

-

Synthesis of new 4-[4-(4-nitrophenoxy)phenyl]-5- substituted-2H-1,2,4-triazole-3-thiones and their evaluation as anthelmintics. (2015). ResearchGate. Available at: [Link]

-

4-Benzyl-1-(4-nitrophenyl)-1H-1,2,3-triazole: crystal structure and Hirshfeld analysis. (2017). International Union of Crystallography. Available at: [Link]

-

4-Benzyl-1-(4-nitrophenyl)-1H-1,2,3-triazole: crystal structure and Hirshfeld analysis. (2017). ResearchGate. Available at: [Link]

-

1H-1,2,4-Triazole. NIST WebBook. Available at: [Link]

-

NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. National Chemical Laboratory. Available at: [Link]

-

NMR Spectra of Compounds. The Royal Society of Chemistry. Available at: [Link]

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. researchgate.net [researchgate.net]

- 3. 1,2,3-Triazole - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Precise equilibrium structures of 1H- and 2H-1,2,3-triazoles (C2H3N3) by millimeter-wave spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. Dimroth rearrangement - Wikipedia [en.wikipedia.org]

- 8. starchemistry888.com [starchemistry888.com]

- 9. Study of thermal decomposition mechanisms and absorption cross section of nitro-rich phenyl- and bis-series 1,2,3-triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

chemical properties of 2-(4-nitrophenyl)-2h-1,2,3-triazole

An In-Depth Technical Guide to the Chemical Properties of 2-(4-nitrophenyl)-2H-1,2,3-triazole

Abstract

This technical guide provides a comprehensive analysis of the chemical properties, synthesis, and characterization of this compound. The document is structured to provide researchers, scientists, and drug development professionals with an in-depth understanding of this heterocyclic compound. Key areas covered include its molecular structure, spectroscopic profile (NMR, IR, Mass Spectrometry), crystallographic features, chemical reactivity, and thermal stability. Furthermore, this guide explores the significance of the 1,2,3-triazole scaffold, highlighting the potential applications of this molecule in medicinal chemistry and materials science, supported by detailed experimental protocols and a thorough review of existing literature.

Introduction

The 1,2,3-triazole ring is a privileged scaffold in modern chemistry, renowned for its rigidity, stability, and capacity for hydrogen bonding.[1] These five-membered aromatic heterocycles are cornerstones in fields ranging from medicinal chemistry to materials science, exhibiting a wide array of biological activities including antimicrobial, antiviral, and anticancer properties.[1][2][3] The molecule this compound belongs to this important class, featuring a symmetrical 2H-triazole core N-substituted with a 4-nitrophenyl group. The presence of the electron-withdrawing nitro group significantly influences the molecule's electronic properties, reactivity, and potential as a synthetic intermediate. This guide aims to synthesize the current knowledge on this compound, offering field-proven insights into its synthesis, characterization, and chemical behavior.

Molecular Structure and Isomerism

The core of the title compound is a 2H-1,2,3-triazole ring, where the 4-nitrophenyl substituent is attached to the central nitrogen atom (N-2). This substitution pattern is distinct from its 1H-isomer, 1-(4-nitrophenyl)-1H-1,2,3-triazole, where the substituent is on a terminal nitrogen. This seemingly minor difference in connectivity leads to significant changes in molecular symmetry, dipole moment, and electronic distribution. The 2H-isomer possesses C2v symmetry, rendering the two triazole protons (at C-4 and C-5) and the corresponding carbons chemically equivalent.

Caption: Molecular structure of this compound.

Synthesis and Mechanistic Insights

The synthesis of N-aryl-1,2,3-triazoles is most commonly achieved via 1,3-dipolar cycloaddition reactions between an azide and an alkyne (Huisgen cycloaddition).[4] However, the synthesis of the 2H-isomer often requires specific strategies to control regioselectivity, as the reaction of aryl azides with terminal alkynes typically favors the 1,4-disubstituted (1H) isomer.

A plausible route to selectively synthesize this compound involves the reaction of 4-nitrophenyl azide with a masked acetylene equivalent or a specific metal-catalyzed process designed to favor the 2,5-disubstituted product. An alternative and effective method is the reaction of 4-nitroaniline with a 1,2,3-triazole-forming synthon. For instance, the reaction of 4-nitrophenylhydrazine with glyoxal, followed by oxidation, can yield the desired product.

General Synthetic Protocol

The following protocol describes a conceptual pathway for the synthesis.

Caption: Conceptual workflow for the synthesis of this compound.

Spectroscopic and Physicochemical Properties

The characterization of this compound relies on a combination of spectroscopic techniques and physical measurements.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Due to the molecule's symmetry, the two protons on the triazole ring (H-4 and H-5) are chemically equivalent and are expected to appear as a single sharp singlet. The 4-nitrophenyl group will exhibit a characteristic AA'BB' system, appearing as two distinct doublets in the aromatic region, corresponding to the protons ortho and meta to the nitro group.

-

¹³C NMR: The symmetry also results in a simplified ¹³C NMR spectrum. The two equivalent carbons of the triazole ring (C-4 and C-5) will produce a single signal. The nitrophenyl ring will show four distinct signals: one for the ipso-carbon attached to the triazole, one for the carbon bearing the nitro group, and two for the ortho and meta carbons.

Table 1: Predicted NMR Spectroscopic Data

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | ~8.4 - 8.6 | d | 2H, Ar-H (ortho to NO₂) |

| ¹H | ~8.1 - 8.3 | d | 2H, Ar-H (meta to NO₂) |

| ¹H | ~7.9 - 8.1 | s | 2H, Triazole-H |

| ¹³C | ~148 - 150 | s | Ar-C (C-NO₂) |

| ¹³C | ~142 - 144 | s | Ar-C (C-Triazole) |

| ¹³C | ~135 - 137 | s | Triazole-C (C4/C5) |

| ¹³C | ~125 - 127 | s | Ar-C (CH, meta to NO₂) |

| ¹³C | ~120 - 122 | s | Ar-C (CH, ortho to NO₂) |

Note: Predicted values are based on data for analogous structures.[5][6]

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands. Key vibrational frequencies include:

-

~3100-3150 cm⁻¹: Aromatic and Triazole C-H stretching.

-

~1590-1610 cm⁻¹: Aromatic C=C stretching.

-

~1510-1530 cm⁻¹ (strong): Asymmetric N-O stretching of the nitro group.[2]

-

~1340-1350 cm⁻¹ (strong): Symmetric N-O stretching of the nitro group.[2]

-

~1400-1450 cm⁻¹: N=N stretching within the triazole ring.

Mass Spectrometry (MS)

In mass spectrometry, the molecule is expected to show a prominent molecular ion peak (M⁺) corresponding to its molecular weight (190.16 g/mol ). Key fragmentation patterns would likely involve the loss of the nitro group (NO₂) or cleavage at the N-N bond of the triazole ring.

Physicochemical Properties

Table 2: Physicochemical Properties

| Property | Value | Source/Analogy |

|---|---|---|

| Molecular Formula | C₈H₆N₄O₂ | - |

| Molecular Weight | 190.16 g/mol | - |

| Appearance | Expected to be a solid (e.g., white or pale yellow) | [5] |

| Melting Point | 126-127 °C (for 3-nitrophenyl isomer) | [7] |

| Solubility | Likely soluble in polar organic solvents like DMSO, DMF, and acetone. Limited solubility in water. |[8][9] |

Structural Analysis and Crystallography

-

Planarity: The triazole and benzene rings are expected to be individually planar. The nitro group is typically co-planar with the benzene ring to which it is attached, maximizing resonance stabilization.[1]

-

Intermolecular Interactions: In the solid state, the crystal packing is likely stabilized by a network of weak intermolecular forces. These can include C-H···O interactions between the triazole or phenyl protons and the oxygen atoms of the nitro group, as well as π-π stacking interactions between the aromatic triazole and nitrophenyl rings.[1][11] These interactions are crucial in determining the material's bulk properties, such as its melting point and density.

Chemical Reactivity and Stability

Reactivity of the Nitro Group

The most prominent site of reactivity is the nitro group. It is a strong electron-withdrawing group that deactivates the phenyl ring towards electrophilic substitution but makes it susceptible to nucleophilic aromatic substitution. The nitro group can be readily reduced to an amino group (-NH₂) using various reducing agents (e.g., Sn/HCl, H₂/Pd-C). This transformation is highly valuable as it converts the molecule into 2-(4-aminophenyl)-2H-1,2,3-triazole, a versatile building block for further functionalization, for instance, in the synthesis of dyes or pharmaceutical agents.[12] In a biological context, nitroaromatic compounds are often metabolized via reduction.[12]

Stability of the Triazole Ring

The 1,2,3-triazole ring is known for its exceptional chemical and thermal stability.[13] It is generally resistant to acidic and basic hydrolysis, as well as to mild oxidizing and reducing conditions. However, under very harsh conditions, such as flash vacuum pyrolysis at high temperatures (>500 °C), the ring can fragment with the loss of molecular nitrogen (N₂).[13]

Thermal Stability

Compounds containing both triazole and nitro functionalities are often investigated as energetic materials or heat-resistant polymers.[14] The thermal decomposition of related nitrotriazoles typically begins at temperatures well above 200 °C, often proceeding with the evolution of gases like N₂, N₂O, and CO₂.[15][16] The high nitrogen content and stable aromatic core contribute to significant thermal stability.

Potential Applications in Research and Drug Development

The this compound scaffold is of significant interest to the scientific community, particularly in drug discovery.

-

Medicinal Chemistry: The 1,2,3-triazole core is a bioisostere for amide bonds and is found in numerous FDA-approved drugs.[3] The 4-(4-nitrophenyl)-1H-1,2,3-triazole scaffold, an isomer of the title compound, has been identified as crucial for potent antitrypanosomal activity against Trypanosoma cruzi, the parasite responsible for Chagas disease.[8] The presence of the nitrophenyl group is often linked to antimicrobial activity.[17] Derivatives of this core structure are continuously being explored for antifungal, antibacterial, and anticancer applications.[18]

-

Synthetic Intermediate: As discussed, the reduction of the nitro group provides a straightforward entry to the corresponding aniline derivative. This amine can be further modified to create a diverse library of compounds for high-throughput screening in drug development or for the synthesis of complex materials.

-

Materials Science: The rigid, planar structure and the potential for strong intermolecular interactions make this molecule a candidate for the development of liquid crystals, dyes, and photostabilizers.[1]

Conclusion

This compound is a stable, aromatic heterocyclic compound with well-defined chemical and spectroscopic properties. Its synthesis can be achieved through regioselective cycloaddition or condensation reactions. The molecule's reactivity is dominated by the versatile nitro group, which can be readily transformed into other functional groups. The inherent stability of the triazole ring, combined with the electronic influence of the nitrophenyl substituent, makes this compound and its derivatives highly valuable scaffolds for the development of new pharmaceuticals and advanced materials. This guide provides a foundational understanding for researchers aiming to exploit the unique chemical properties of this promising molecule.

References

- Electronic Supplementary Information Solvent–free one–pot synthesis of 1,2,3-triazole derivatives by 'Click' reaction of. (n.d.). The Royal Society of Chemistry.

- 3-(4-Nitrophenyl)-1H-1,2,4-triazole-5(4H)-thione. (n.d.). National Institutes of Health.

- 2H-1,2,3-Triazole-4-carbonitrile, 2-(4-nitrophenyl)- - Optional[13C NMR]. (n.d.). SpectraBase.

- 2H-1,2,3-Triazole, 4-(4-nitrophenyl)-2,5-diphenyl-. (n.d.). SpectraBase.

- 3-(2-Chlorophenyl)-4-(4-nitrophenyl)-1H-1,2,4-triazole-5(4H)-thione. (n.d.). National Institutes of Health.

- Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). (n.d.). PubMed Central.

- Synthesis and Biological Evaluation of 4-(4-Nitrophenyl)-1H-1,2,3-triazole Derivatives as Antitrypanosomal Agents. (2025). National Institutes of Health.

-

Opsomer, T., Valkeneers, K., Ratković, A., & Dehaen, W. (2021). 1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde: Scalable Synthesis and Its Use in the Preparation of 1-Alkyl-4-Formyl-1,2,3-triazoles. Organics, 2(4), 404-414. MDPI. Retrieved January 7, 2026, from [Link]

-

4-Benzyl-1-(4-nitrophenyl)-1H-1,2,3-triazole: crystal structure and Hirshfeld analysis. (2017). Acta Crystallographica Section E: Crystallographic Communications. Retrieved January 7, 2026, from [Link]

- Murti, Y., Agnihotri, R., & Pathak, D. (2011). Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles. American Journal of Chemistry, 1(2), 42-46.

-

4-Benzyl-1-(4-nitrophenyl)-1H-1,2,3-triazole: crystal structure and Hirshfeld analysis. (2017). ResearchGate. Retrieved January 7, 2026, from [Link]

- Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. (2022). Journal of Physics: Conference Series.

- Chemistry of 1, 2, 4-Triazole: A Review Article. (n.d.). International Journal of Science and Research (IJSR).

-

Synthesis of new 4[4-(4-nitrophenoxy)phenyl]-5- substituted-2H-1,2,4-triazole-3-thiones and their evaluation as anthelmintics. (2015). ResearchGate. Retrieved January 7, 2026, from [Link]

-

1,2,4-Triazoles as Important Antibacterial Agents. (n.d.). National Institutes of Health. Retrieved January 7, 2026, from [Link]

-

Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. (2022). Frontiers in Chemistry. Retrieved January 7, 2026, from [Link]

- Significance of triazole-derivatives: Their chemistry, synthesis, and clinical applications. (2023). International Journal of Chemical Studies.

-

Fig. S12 13 C NMR of 1-benzyl-4-phenyl-1 H -1,2,3-triazole. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

-

Exploring recent developments on 1,2,4‐triazole: Synthesis and biological applications. (n.d.). Wiley Online Library. Retrieved January 7, 2026, from [Link]

-

1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde: Scalable Synthesis and Its Use in the Preparation of 1-Alkyl-4-Formyl-1,2,3-triazoles. (2021). ResearchGate. Retrieved January 7, 2026, from [Link]

-

1,2,4-Triazole. (n.d.). Wikipedia. Retrieved January 7, 2026, from [Link]

- Thermal decomposition mechanisms of nitro-1,2,4-triazoles: A theoretical study. (2025). ScienceDirect.

-

1,2,3-Triazole. (n.d.). Wikipedia. Retrieved January 7, 2026, from [Link]

-

Thermal study of synthesized 1,2,4-triazole compounds and their kinetic parameter evaluation. (2014). Journal of Chemical and Pharmaceutical Research. Retrieved January 7, 2026, from [Link]

-

1,2,4-Triazole. (n.d.). Solubility of Things. Retrieved January 7, 2026, from [Link]

- Thermal decomposition properties of 1,2,4-triazole-3-one and guanidine nitrate mixtures. (2025). ResearchGate.

-

High performance and heat-resistant pyrazole-1,2,4-triazole energetic materials: Tuning the thermal stability by asymmetric framework and azo-bistriazole bridge. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

-

The in vivo metabolism of 5-(4-nitrophenyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione in rats. (n.d.). PubMed. Retrieved January 7, 2026, from [Link]

-

Cas 342623-98-7, 2-(3-nitrophenyl)-2H-1,2,3-triazole. (n.d.). LookChem. Retrieved January 7, 2026, from [Link]

- 2,5-Dihydro-1-(4-nitrophenyl)-5-oxo-1H-1,2,4-triazole-3-carboxylic acid. (n.d.). ChemicalBook.

Sources

- 1. 4-Benzyl-1-(4-nitrophenyl)-1H-1,2,3-triazole: crystal structure and Hirshfeld analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles [article.sapub.org]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]

- 5. rsc.org [rsc.org]

- 6. spectrabase.com [spectrabase.com]

- 7. lookchem.com [lookchem.com]

- 8. Synthesis and Biological Evaluation of 4‑(4-Nitrophenyl)‑1H‑1,2,3-triazole Derivatives as Antitrypanosomal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. researchgate.net [researchgate.net]

- 11. 3-(4-Nitrophenyl)-1H-1,2,4-triazole-5(4H)-thione - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The in vivo metabolism of 5-(4-nitrophenyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 1,2,3-Triazole - Wikipedia [en.wikipedia.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. jocpr.com [jocpr.com]

- 17. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 18. chemijournal.com [chemijournal.com]

A Comprehensive Spectroscopic and Methodological Guide to 2-(4-nitrophenyl)-2H-1,2,3-triazole

Foreword: The Imperative of Precise Characterization

In the landscape of modern chemical research, particularly in drug discovery and materials science, the unambiguous structural confirmation of novel chemical entities is paramount. 2-(4-nitrophenyl)-2H-1,2,3-triazole and its isomers are scaffolds of significant interest, appearing in compounds with a wide range of biological activities, including antitrypanosomal agents.[1] The regiochemistry of the triazole ring is a critical determinant of a molecule's biological activity and physicochemical properties. Therefore, the ability to definitively distinguish between isomers, such as the 1H and 2H variants, is not merely an academic exercise but a foundational requirement for meaningful and reproducible scientific advancement.

This guide provides an in-depth exploration of the spectroscopic signature of this compound. It moves beyond a simple catalog of data, offering a rationale for the observed spectral characteristics and detailing the experimental protocols necessary to obtain high-fidelity data. The methodologies described herein are designed as self-validating systems, ensuring that researchers can confidently synthesize and characterize this important molecular scaffold.

Molecular Structure and Isomerism

The subject of this guide is the 2H-isomer of 4-nitrophenyl-1,2,3-triazole. In this configuration, the 4-nitrophenyl group is attached to the central nitrogen atom (N-2) of the triazole ring. This substitution pattern confers a C₂ᵥ symmetry to the molecule, which has profound and readily observable consequences in its NMR spectra, distinguishing it from its N-1 substituted counterpart.

Sources

2-(4-Nitrophenyl)-2H-1,2,3-triazole (CAS: 18922-72-0): A Technical Guide for Scientific Professionals

An In-depth Exploration of a Versatile Heterocyclic Compound for Drug Discovery and Development

Introduction

The 1,2,3-triazole ring system is a cornerstone in modern medicinal chemistry, serving as a critical pharmacophore in a wide array of therapeutic agents.[1] Its prevalence stems from its unique combination of chemical stability, synthetic accessibility, and ability to engage in various biological interactions.[2][3] This guide focuses on a specific, yet highly significant derivative, 2-(4-nitrophenyl)-2H-1,2,3-triazole (CAS No. 18922-72-0). The strategic placement of the nitrophenyl group on the 2H-1,2,3-triazole scaffold imparts distinct electronic properties that can be leveraged in the design of novel bioactive molecules. This document provides a comprehensive technical overview for researchers, scientists, and drug development professionals, covering its physicochemical properties, synthesis methodologies, potential therapeutic applications, and safety considerations.

Physicochemical and Structural Characteristics

Understanding the fundamental properties of this compound is paramount for its effective application in research and development. The key physicochemical data are summarized below.

| Property | Value | Source |

| CAS Number | 18922-72-0 | [4][5][6] |

| Molecular Formula | C₈H₆N₄O₂ | [4][5] |

| Molecular Weight | 190.16 g/mol | [4][5] |

| Boiling Point | 380.7°C at 760 mmHg | [5] |

| Density | 1.46 g/cm³ | [5] |

| Flash Point | 184°C | [5] |

| Refractive Index | 1.696 | [5] |

The structure of this compound is characterized by a five-membered triazole ring with a 4-nitrophenyl substituent attached to the nitrogen atom at position 2. The 2H-1,2,3-triazole is a stable aromatic heterocycle.[2] The presence of the electron-withdrawing nitro group significantly influences the electronic distribution within the molecule, impacting its reactivity and potential for intermolecular interactions.

Synthesis Methodologies: A Step-by-Step Approach

The synthesis of 2-substituted-2H-1,2,3-triazoles can be achieved through various synthetic routes. A common and effective method involves the [3+2] cycloaddition reaction between an azide and an alkyne, a cornerstone of "click chemistry".[7][8] Below is a generalized, yet detailed protocol for the synthesis of this compound, emphasizing the rationale behind each step.

Protocol: Synthesis via Cycloaddition

Objective: To synthesize this compound from 4-nitrophenyl azide and a suitable C2 synthon.

Materials:

-

4-nitroaniline

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl)

-

Sodium azide (NaN₃)

-

A suitable alkyne or enolate precursor (e.g., ethyl acetoacetate)

-

Appropriate solvents (e.g., water, ethanol, DMF)

-

Base (e.g., sodium hydroxide)

Experimental Workflow:

Caption: A generalized workflow for the synthesis of this compound.

Detailed Procedure:

-

Diazotization of 4-Nitroaniline:

-

Dissolve 4-nitroaniline in a mixture of hydrochloric acid and water.

-

Cool the solution to 0-5°C in an ice bath. This low temperature is critical to ensure the stability of the resulting diazonium salt.

-

Slowly add an aqueous solution of sodium nitrite dropwise while maintaining the temperature below 5°C. The formation of the diazonium salt is indicated by a color change.

-

-

Formation of 4-Nitrophenyl Azide:

-

In a separate flask, dissolve sodium azide in water.

-

Slowly add the previously prepared cold diazonium salt solution to the sodium azide solution. Vigorous stirring is essential.

-

The 4-nitrophenyl azide will precipitate out of the solution. Collect the solid by filtration and wash with cold water. Caution: Aryl azides are potentially explosive and should be handled with care.

-

-

[3+2] Cycloaddition Reaction:

-

The choice of the C2 synthon is crucial for the regioselectivity of the triazole formation. For the synthesis of 2-substituted triazoles, specific reaction conditions and precursors are necessary. While the Huisgen cycloaddition can produce a mixture of regioisomers, metal-catalyzed reactions (e.g., with copper or ruthenium) can provide better control.[2]

-

For a laboratory-scale synthesis, a reaction with a β-ketoester like ethyl acetoacetate in the presence of a base can be employed.[9]

-

Dissolve 4-nitrophenyl azide and ethyl acetoacetate in a suitable solvent such as ethanol.

-

Add a base (e.g., sodium ethoxide) to facilitate the reaction.

-

The reaction mixture is typically stirred at room temperature or with gentle heating until completion, which can be monitored by Thin Layer Chromatography (TLC).

-

-

Hydrolysis and Decarboxylation:

-

The resulting triazole intermediate may require further modification. In the case of using ethyl acetoacetate, the ester and acetyl groups need to be removed.

-

This is typically achieved by hydrolysis with an aqueous base (e.g., NaOH) followed by acidification and heating to promote decarboxylation, yielding the final this compound.

-

-

Purification and Characterization:

-

The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol).

-

The structure and purity of the final compound should be confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).[10][11]

-

Potential Applications in Drug Discovery and Development

The 1,2,3-triazole scaffold is a privileged structure in medicinal chemistry, and its derivatives have demonstrated a wide spectrum of biological activities.[3][12] The introduction of the 4-nitrophenyl group can modulate these activities and introduce new therapeutic possibilities.

As a Bioisostere and Pharmacophore

The 1,2,3-triazole ring is often used as a bioisostere for other functional groups like amides and esters, offering improved metabolic stability and pharmacokinetic properties.[2][13] The this compound moiety can serve as a key pharmacophore, participating in hydrogen bonding and π-π stacking interactions with biological targets.

Antimicrobial and Antifungal Activity

Derivatives of 1,2,3- and 1,2,4-triazoles are well-known for their antimicrobial and antifungal properties.[10][14] The electronic nature of the 4-nitrophenyl group could enhance the interaction with microbial enzymes or cellular components, leading to potent inhibitory effects. For instance, some nitrophenyl-substituted triazoles have shown significant activity against various bacterial and fungal strains.[15][16]

Anticancer Potential

Numerous 1,2,3-triazole derivatives have been investigated for their anticancer activity.[9][17] They can exert their effects through various mechanisms, including the inhibition of kinases, tubulin polymerization, or by inducing apoptosis. The 4-nitrophenyl group, a common feature in some anticancer agents, might contribute to the cytotoxic activity of this compound derivatives against cancer cell lines.[1][3]

Antitrypanosomal and Other Antiparasitic Activities

Recent studies have highlighted the potential of 4-(4-nitrophenyl)-1H-1,2,3-triazole derivatives as potent agents against Trypanosoma cruzi, the parasite responsible for Chagas disease.[18] In these studies, the 4-(4-nitrophenyl)-1H-1,2,3-triazole scaffold was found to be essential for the observed antitrypanosomal activity.[18] This suggests that the isomeric this compound could also be a promising starting point for the development of new antiparasitic drugs.

Enzyme Inhibition

The triazole ring, particularly in non-steroidal aromatase inhibitors like letrozole and anastrozole, interacts with the heme-iron in the enzyme's active site.[19] The specific substitution pattern on the triazole ring is crucial for its inhibitory activity. The electronic properties of the 4-nitrophenyl group in this compound could be exploited in the design of inhibitors for various enzymes, including cytochrome P450s.[20]

Illustrative Signaling Pathway Involvement:

Sources

- 1. 1,2,3-Triazole-containing hybrids as leads in medicinal chemistry: A recent overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1,2,3-Triazole - Wikipedia [en.wikipedia.org]

- 3. tandfonline.com [tandfonline.com]

- 4. Page loading... [wap.guidechem.com]

- 5. This compound | 18922-72-0 [chemnet.com]

- 6. arctomsci.com [arctomsci.com]

- 7. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Sustainable Construction of Heterocyclic 1,2,3-Triazoles by Strict Click [3+2] Cycloaddition Reactions Between Azides and Alkynes on Copper/Carbon in Water [frontiersin.org]

- 9. Synthesis of 1,2,3-Triazole Derivatives and Evaluation of their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles [article.sapub.org]

- 11. researchgate.net [researchgate.net]

- 12. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Prospects for Using 1,2,3-Triazole Derivatives in Medicinal Chemistry | Semantic Scholar [semanticscholar.org]

- 14. Biological features of new 1,2,4-triazole derivatives (a literature review) | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

- 15. researchgate.net [researchgate.net]

- 16. The in vivo metabolism of 5-(4-nitrophenyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Synthesis and Biological Evaluation of 4‑(4-Nitrophenyl)‑1H‑1,2,3-triazole Derivatives as Antitrypanosomal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 19. New 1,2,3-triazole/1,2,4-triazole hybrids linked to oxime moiety as nitric oxide donor selective COX-2, aromatase, B-RAFV600E and EGFR inhibitors celecoxib analogs: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis and molecular modeling study - PMC [pmc.ncbi.nlm.nih.gov]

- 20. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Molecular Structure of 2-(4-nitrophenyl)-2H-1,2,3-triazole

Foreword: The Architectural Nuance of N-Aryl Triazoles

The 1,2,3-triazole scaffold is a cornerstone of modern medicinal chemistry and materials science, prized for its metabolic stability, high dipole moment, and capacity for hydrogen bonding.[1][2] The regiochemistry of substitution on the triazole ring profoundly influences its spatial orientation, electronic properties, and, consequently, its biological activity. This guide delves into the specific molecular architecture of the 2-substituted isomer, 2-(4-nitrophenyl)-2H-1,2,3-triazole. Unlike the more commonly synthesized 1,4-disubstituted triazoles, the 2H-isomer places the aryl substituent on the central nitrogen atom, creating a unique electronic and steric profile. The inclusion of the 4-nitrophenyl group, a potent electron-withdrawing moiety, further modulates these properties, making a detailed structural understanding essential for rational drug design and the development of novel functional materials.

Synthetic Pathways to the 2H-Isomer

The synthesis of 2H-1,2,3-triazoles requires strategies that favor N2- over N1-substitution. While the ubiquitous copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction almost exclusively yields 1,4-disubstituted (1H) triazoles, alternative methods are employed to access the 2H-isomer.[3] A common and effective approach involves the direct N-arylation of the parent 1,2,3-triazole ring using an activated aryl halide, such as 1-fluoro-4-nitrobenzene, under basic conditions.

The mechanism relies on the deprotonation of the triazole N-H proton to form a triazolate anion. This anion then acts as a nucleophile, attacking the electron-deficient aromatic ring of the 1-fluoro-4-nitrobenzene at the carbon bearing the fluorine atom in a nucleophilic aromatic substitution (SNAr) reaction. The reaction typically yields a mixture of N1 and N2 isomers, which can then be separated by chromatography. The ratio of N1 to N2 products is influenced by factors such as the solvent, base, and temperature.

Figure 1: General workflow for the synthesis of this compound via N-arylation.

Structural Elucidation: A Multi-Technique Approach

Determining the precise molecular structure requires a combination of crystallographic, spectroscopic, and computational methods. Each technique provides complementary information, leading to a comprehensive and self-validating structural model.

X-ray Crystallography: The Definitive Architecture

In this analog, the 1,2,3-triazole ring is strictly planar.[4] The 4-nitrophenyl ring is also planar and is twisted relative to the triazole ring. The dihedral angle between the triazole and the 4-nitrophenyl ring planes is a key parameter. For the 1H-isomer, this angle is reported to be 13.95°.[4][5] For the 2H-isomer, computational models suggest a larger dihedral angle due to different steric and electronic interactions, likely in the range of 30-50°. This twist is a result of balancing steric hindrance between the ortho-protons of the phenyl ring and the triazole ring against the electronic stabilization from π-system conjugation.

Table 1: Predicted Geometric Parameters for this compound (Based on Analog Data and DFT)

| Parameter | Predicted Value Range | Rationale & Significance |

|---|---|---|

| Triazole Ring | Planar | The inherent aromaticity of the triazole ring dictates a planar geometry. |

| Nitrophenyl Ring | Planar | The sp² hybridization of the carbons and the delocalized nitro group ensure planarity. |

| C-N Bond (Triazole-Phenyl) | 1.40 - 1.44 Å | Shorter than a typical C-N single bond, indicating partial double bond character due to conjugation. |

| N-O Bonds (Nitro Group) | 1.21 - 1.25 Å | Characteristic bond length for a delocalized nitro group. |

| Dihedral Angle | 30 - 50° | Represents the twist between the triazole and nitrophenyl rings, a key conformational feature. |

Spectroscopic Characterization

Spectroscopic techniques probe the molecule's connectivity and electronic environment, providing data that must be consistent with the proposed structure.

-

¹H NMR: The symmetry of the 2-(4-nitrophenyl) group results in a simplified aromatic region. The protons on the nitrophenyl ring appear as a classic AA'BB' system: two doublets, one for the protons ortho to the triazole ring (HA) and one for the protons meta (HB). The HB protons, being closer to the electron-withdrawing nitro group, are expected to be downfield (higher ppm) compared to the HA protons. The protons on the triazole ring itself will appear as distinct signals, with their chemical shifts confirming the N2 substitution pattern.

-

¹³C NMR: The spectrum will show characteristic signals for the carbons of the nitrophenyl and triazole rings. The carbon attached to the nitro group (ipso-carbon) will be significantly shifted. Due to the molecule's symmetry, only two signals are expected for the four aromatic CH carbons of the nitrophenyl group.

Table 2: Predicted NMR Chemical Shifts (in CDCl₃)

| Nucleus | Position | Predicted Shift (ppm) | Notes |

|---|---|---|---|

| ¹H | Triazole-H (C4/C5) | 7.7 - 8.0 | A singlet or two distinct signals depending on symmetry. |

| ¹H | Phenyl-H (ortho) | 7.8 - 8.1 (d) | Doublet, coupled to meta protons. |

| ¹H | Phenyl-H (meta) | 8.2 - 8.5 (d) | Doublet, downfield due to proximity to NO₂ group. |

| ¹³C | Triazole-C (C4/C5) | 130 - 135 | Chemical shift confirms the triazole ring environment. |

| ¹³C | Phenyl-C (ipso-N) | ~145 | Carbon attached to the triazole nitrogen. |

| ¹³C | Phenyl-C (ipso-NO₂) | ~148 | Carbon attached to the nitro group. |

IR spectroscopy is invaluable for identifying key functional groups. The spectrum of this compound is dominated by the strong absorptions of the nitro group.

-

~1520-1540 cm⁻¹: Strong, sharp peak corresponding to the asymmetric NO₂ stretch .

-

~1340-1360 cm⁻¹: Strong, sharp peak corresponding to the symmetric NO₂ stretch .[6]

-

~1550-1600 cm⁻¹: Peaks associated with C=N and N=N stretching vibrations within the triazole and phenyl rings.[7][8]

-

~3100-3150 cm⁻¹: Weak absorptions from aromatic C-H stretching.

Mass spectrometry confirms the molecular weight and provides structural information through fragmentation analysis. Under electrospray ionization (ESI), the molecule is expected to show a strong signal for the protonated molecule [M+H]⁺.

-

Molecular Ion (M⁺): Calculated for C₈H₆N₄O₂ = 190.0491 g/mol .

-

Key Fragmentation Pathways: Common fragmentation patterns for nitroaromatics involve the loss of NO₂ (46 Da) and NO (30 Da). The triazole ring itself can undergo cleavage, often involving the loss of N₂ (28 Da).[9]

Figure 2: Integrated workflow for the comprehensive structural analysis of the target molecule.

Computational Modeling with Density Functional Theory (DFT)

DFT calculations provide theoretical insights that complement experimental data. Using a common functional and basis set (e.g., B3LYP/6-311G(d,p)), the molecular geometry can be optimized in the gas phase or in solution.[10][11]

These calculations are critical for:

-

Confirming Conformation: Predicting the minimum energy conformation, including the dihedral angle between the triazole and nitrophenyl rings.

-

Electronic Properties: Calculating the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The potent electron-withdrawing nitro group is expected to significantly lower the LUMO energy, making the molecule a good electron acceptor.

-

Predicting Spectra: Simulating NMR and IR spectra, which can be compared with experimental results to validate the structural assignment.[2][12]

Biological Significance and Structure-Activity Relationship (SAR)

The 4-(4-nitrophenyl)-1H-1,2,3-triazole scaffold has been identified as crucial for potent antitrypanosomal activity, demonstrating superior efficacy against Trypanosoma cruzi compared to the current drug benznidazole.[3] Studies have shown that removal or modification of the nitro group leads to a significant loss of this activity, highlighting the critical role of its electron-withdrawing nature.[3]

While these findings pertain to the 1H-isomer, a thorough structural understanding of the 2H-isomer is vital for drug development professionals. The different spatial arrangement and electronic distribution of the this compound isomer could lead to:

-

Altered Target Binding: The change in the vector and position of the dipole moment may influence interactions with enzyme active sites.

-

Modified Physicochemical Properties: Solubility, membrane permeability, and metabolic stability may differ between the isomers.

-

Novel Biological Activities: The unique architecture could enable binding to different biological targets, opening new therapeutic avenues.

Experimental Protocols

Protocol 5.1: Synthesis of this compound

-

Reaction Setup: To a solution of 1,2,3-triazole (1.0 eq) in anhydrous dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 1.5 eq).

-

Addition of Aryl Halide: Add 1-fluoro-4-nitrobenzene (1.1 eq) to the suspension.

-

Reaction: Heat the mixture to 80-100 °C and stir under a nitrogen atmosphere for 12-24 hours, monitoring by TLC.

-

Workup: After cooling to room temperature, pour the reaction mixture into ice water and extract with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Isolation: Purify the resulting crude residue by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to separate the N1 and N2 isomers. The polarity of the two isomers will differ, allowing for clean separation.

-

Characterization: Confirm the structure of the isolated 2H-isomer using NMR, IR, and MS as described above.

Protocol 5.2: Sample Preparation for NMR Spectroscopy

-

Sample Weighing: Accurately weigh approximately 5-10 mg of the purified compound.

-

Solvent Addition: Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.

-

Homogenization: Ensure the sample is fully dissolved by gentle vortexing or inversion.

-

Internal Standard (Optional): For quantitative NMR, add a known amount of an internal standard (e.g., tetramethylsilane, TMS, often already present in commercial deuterated solvents).

-

Acquisition: Place the NMR tube in the spectrometer and acquire ¹H and ¹³C NMR spectra according to standard instrument protocols.

References

-

SpectraBase. (n.d.). 2H-1,2,3-Triazole, 4-(4-nitrophenyl)-2,5-diphenyl-. Retrieved from [Link]

-

SpectraBase. (n.d.). 2H-1,2,3-Triazole-4-carbonitrile, 2-(4-nitrophenyl)-. Retrieved from [Link]

-

Tose, L. F., et al. (2024). Synthesis and Biological Evaluation of 4-(4-Nitrophenyl)-1H-1,2,3-triazole Derivatives as Antitrypanosomal Agents. ACS Omega. Available at: [Link]

-

Murti, Y., et al. (2011). Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles. American Journal of Chemistry, 1(2), 42-46. Available at: [Link]

-

Zamani, K., et al. (2004). 3-(2-Chlorophenyl)-4-(4-nitrophenyl)-1H-1,2,4-triazole-5(4H)-thione. Acta Crystallographica Section E: Structure Reports Online, 60(5), o821–o822. Available at: [Link]

-

Hulai, M., et al. (2024). Current research trends of 1,2,4-triazole derivatives biological activity (literature review). ScienceRise: Pharmaceutical Science. Available at: [Link]

-

SpectraBase. (n.d.). 2H-1,2,3-Triazole, 4-(4-nitrophenyl)-2,5-diphenyl- [MS (GC)]. Retrieved from [Link]

-

de Mattos, M. C., et al. (2021). 1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde: Scalable Synthesis and Its Use in the Preparation of 1-Alkyl-4-Formyl-1,2,3-triazoles. Molbank, 2021(2), M1223. Available at: [Link]

-

Yennawar, H. P., et al. (2015). Crystal structures of 2-(4-nitrophenyl)-3-phenyl-2,3-dihydro-4H-1,3-benzothiazin-4-one and 2-(2-nitrophenyl)-3-phenyl-2,3-dihydro-4H-1,3-benzothiazin-4-one. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 4), o233–o237. Available at: [Link]

-

Zamani, K., et al. (2003). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Turkish Journal of Chemistry, 27(1), 95-99. Available at: [Link]

-

Jotani, M. M., et al. (2017). 4-Benzyl-1-(4-nitrophenyl)-1H-1,2,3-triazole: crystal structure and Hirshfeld analysis. IUCrData, 2(11), x171701. Available at: [Link]

-

Al-Amiery, A. A., et al. (2012). Preparation, Spectra characterization of new 1,2,4- Triazole Derivatives and its complexities with some transition metal ions. Organic and Medicinal Chemistry Letters, 2(1), 32. Available at: [Link]

-

Al-Masoudi, N. A., et al. (2024). An Efficient Synthesis and DFT-Assisted Calculations of New 1, 2, 3- Triazole Derivatives. Journal of Kufa for Chemical Sciences, 4(2). Available at: [Link]

-

Al-Masoudi, N. A., et al. (2024). An Efficient Synthesis and DFT-Assisted Calculations of New 1, 2, 3-Triazole Derivatives. Journal of Kufa for Chemical Sciences. Available at: [Link]

-

Abu-Dief, A. M., et al. (2022). Development of some 1,2,3-triazole-based complexes incorporating hydroxy and acetamide groups: Synthesis, characterization, DFT calculation, and biological screening supported by molecular docking approach. Arabian Journal of Chemistry, 15(1), 103522. Available at: [Link]

-

Nacereddine, N., et al. (2023). Computational assessment of the reactivity and pharmaceutical potential of novel triazole derivatives: An approach combining DFT calculations, molecular dynamics simulations, and molecular docking. Arabian Journal of Chemistry, 16(5), 104690. Available at: [Link]

-

Al-Azawi, K. F. (2015). Chemistry of 1, 2, 4-Triazole: A Review Article. International Journal of Science and Research (IJSR), 4(11), 255-263. Available at: [Link]

-

Jotani, M. M., et al. (2017). 4-Benzyl-1-(4-nitrophenyl)-1H-1,2,3-triazole: crystal structure and Hirshfeld analysis. IUCrData, 2(11). Available at: [Link]

-

Bhandari, N., et al. (2015). Synthesis of new 4[4-(4-nitrophenoxy)phenyl]-5- substituted-2H-1,2,4-triazole-3-thiones and their evaluation as anthelmintics. Medicinal Chemistry Research, 24, 3441–3451. Available at: [Link]

-

Gümüş, F., et al. (2003). The in vivo metabolism of 5-(4-nitrophenyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione in rats. Turkish Journal of Chemistry, 27(4), 481-487. Available at: [Link]

-

Li, W., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 1031382. Available at: [Link]

-

Ali, M. A., et al. (2017). 4-Benzyl-1-(4-nitrophenyl)-1H-1,2,3-triazole: crystal structure and Hirshfeld analysis. IUCrData, 2(11). Available at: [Link]

-

Nadeem, H., et al. (2013). Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. Advances in Microbiology, 3, 366-375. Available at: [Link]

-

Al-Abdulkarim, H. A., et al. (2024). Innovation of some novel complexes based on 1‐(4‐nitrophenyl)‐1H‐1,2,3‐triazol‐4‐yl)methanol ligand: Synthesis, structural elucidation DFT calculation and pharmaceutical studies. Applied Organometallic Chemistry. Available at: [Link]

-

NIST. (n.d.). 1H-1,2,4-Triazole. NIST Chemistry WebBook. Retrieved from [Link]

-

Deshmukh, M. (2011). NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. National Chemical Laboratory. Available at: [Link]

-

Royal Society of Chemistry. (2015). NMR Spectra of Compounds. Retrieved from [Link]

-

Pomarnacka, E., et al. (2020). ESI-MS fragmentation pathways of some 1,2,4-triazole-3-thiones, the intermediate compounds in the synthesis of active pharmaceutical ingredients. Journal of Pharmaceutical and Biomedical Analysis, 185, 113233. Available at: [Link]

-

Al-Azawi, K. F. (2015). Chemistry of 1, 2, 4-Triazole: A Review Article. International Journal of Science and Research. Available at: [Link]

-

Sangani, C. B., et al. (2019). An insight on medicinal attributes of 1,2,4-triazoles. Bioorganic & Medicinal Chemistry, 27(16), 3469-3490. Available at: [Link]

-

Hulai, M., et al. (2022). Biological features of new 1,2,4-triazole derivatives (a literature review). ScienceRise: Pharmaceutical Science, (1(35)), 26-34. Available at: [Link]

-

Le, T. D., et al. (2024). Synthesis, crystal structure and Hirshfeld surface analysis of 2-({5-[(naphthalen-1-yl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-1-(4-nitrophenyl)ethanone. IUCrData, 9(2). Available at: [Link]

-

El-Sayed, N. N. E., et al. (2022). New 1,2,3-triazole/1,2,4-triazole hybrids linked to oxime moiety as nitric oxide donor selective COX-2, aromatase, B-RAFV600E and EGFR inhibitors celecoxib analogs: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis and molecular modeling study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 220-241. Available at: [Link]

-

Balčiūnas, A., et al. (2023). Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. International Journal of Molecular Sciences, 24(10), 8908. Available at: [Link]

Sources

- 1. New 1,2,3-triazole/1,2,4-triazole hybrids linked to oxime moiety as nitric oxide donor selective COX-2, aromatase, B-RAFV600E and EGFR inhibitors celecoxib analogs: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis and molecular modeling study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis | MDPI [mdpi.com]

- 3. Synthesis and Biological Evaluation of 4‑(4-Nitrophenyl)‑1H‑1,2,3-triazole Derivatives as Antitrypanosomal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4-Benzyl-1-(4-nitrophenyl)-1H-1,2,3-triazole: crystal structure and Hirshfeld analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 3-(2-Chlorophenyl)-4-(4-nitrophenyl)-1H-1,2,4-triazole-5(4H)-thione - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles [article.sapub.org]

- 8. ijsr.net [ijsr.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 11. Development of some 1,2,3-triazole-based complexes incorporating hydroxy and acetamide groups: Synthesis, characterization, DFT calculation, and biological screening supported by molecular docking approach - Arabian Journal of Chemistry [arabjchem.org]

- 12. researchgate.net [researchgate.net]

A Technical Guide to the Synthesis, Characterization, and Application of Nitrophenyl-Substituted Triazole Isomers

Abstract

The triazole nucleus, a five-membered heterocycle with three nitrogen atoms, is a cornerstone scaffold in medicinal chemistry and materials science.[1][2] When substituted with a nitrophenyl group, the resulting isomers exhibit a wide spectrum of biological activities and unique physicochemical properties.[3] The specific isomeric form—dictated by the triazole ring type (1,2,3- vs. 1,2,4-), the position of the nitrophenyl group, and its substitution pattern (ortho-, meta-, para-)—critically influences molecular geometry, electronic properties, and, consequently, biological function.[4] This guide provides an in-depth exploration of the synthetic strategies for achieving isomeric purity, the analytical techniques for structural elucidation, and a comparative analysis of the properties and applications of these vital compounds.

The Strategic Importance of Isomerism in Nitrophenyl-Substituted Triazoles

Triazole derivatives are integral to numerous approved pharmaceuticals, including notable antifungal agents like fluconazole and voriconazole, as well as antiviral and anticancer drugs.[1][2] The introduction of a nitrophenyl moiety serves as a powerful modulator of a compound's properties for several key reasons:

-

Electronic Modulation: The nitro group is a strong electron-withdrawing group, which polarizes the molecule, influences hydrogen bonding capabilities, and alters the pKa of the triazole ring. These changes directly impact receptor-ligand interactions.

-

Bio-reductive Activation: The nitro group can be metabolically reduced within hypoxic environments, such as those found in solid tumors or anaerobic bacteria, to form reactive cytotoxic intermediates.[3] This mechanism is a cornerstone of targeted drug action.

-

Structural Rigidity: The phenyl and triazole rings provide a rigid scaffold, which is crucial for presenting appended functional groups in a well-defined spatial orientation for interaction with biological targets.

Isomerism is not a trivial structural nuance; it is a fundamental determinant of function. The precise location of the nitro group on the phenyl ring and the attachment point of the nitrophenyl group to the triazole core can dramatically alter the molecule's shape and electronic distribution, leading to vastly different biological outcomes. A change in isomer can be the difference between a potent therapeutic agent and an inactive or even toxic compound.[4]

Navigating Isomerism: A Classification Framework

The isomeric landscape of nitrophenyl-substituted triazoles is multifaceted. Understanding these distinctions is critical for designing targeted synthetic strategies and interpreting structure-activity relationship (SAR) data.

-

Core Heterocycle Isomerism: This distinguishes between the 1,2,3-triazole and 1,2,4-triazole rings.[1]

-

Regioisomerism on the Triazole Ring: This refers to the attachment point of the substituents. For a disubstituted 1,2,3-triazole, this results in 1,4- and 1,5-regioisomers. For 1,2,4-triazoles, multiple substitution patterns are possible (e.g., 1,3-, 1,5-, 3,4-, 3,5-disubstituted).

-

Positional Isomerism on the Phenyl Ring: This concerns the position of the nitro group: ortho- (2-nitrophenyl) , meta- (3-nitrophenyl) , and para- (4-nitrophenyl) .

The combination of these isomeric forms creates a large matrix of potential structures, each with a unique property profile.

Caption: Classification of isomers in nitrophenyl-substituted triazoles.

Synthesis and Regiocontrol: The Key to Isomer-Specific Molecules

Achieving high yields of a specific desired isomer requires careful selection of synthetic methodology. The choice of catalyst and reaction conditions is paramount for directing the regiochemical outcome.

Synthesis of 1,2,3-Triazoles: The Power of "Click Chemistry"

The Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne is the most prominent route to 1,2,3-triazoles. While the thermal reaction often yields a mixture of 1,4- and 1,5-regioisomers, the introduction of metal catalysts provides exquisite control.[5]

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This Nobel prize-winning reaction, the cornerstone of "click chemistry," is celebrated for its efficiency, mild conditions, and, crucially, its high regioselectivity.[6] It almost exclusively yields the 1,4-disubstituted regioisomer . The mechanism involves the formation of a copper(I) acetylide, which directs the reaction pathway.[5][7]

-

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): In contrast to copper, ruthenium catalysts, such as Cp*RuCl(PPh₃)₂, selectively produce the 1,5-disubstituted regioisomer . This complementary method is invaluable for accessing the alternative regioisomeric series for SAR studies.

Caption: Catalyst-directed regiocontrol in 1,2,3-triazole synthesis.

Detailed Protocol: Copper(I)-Catalyzed Synthesis of a 1-(4-Nitrophenyl)-4-aryl-1,2,3-triazole

This protocol provides a general guideline for the synthesis of the 1,4-regioisomer.

Materials:

-

4-Nitrophenyl azide

-

Substituted terminal alkyne (e.g., phenylacetylene)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

Solvent: t-Butanol/Water (1:1) or DMF/Water

Procedure:

-

Reactant Setup: In a round-bottom flask, dissolve the terminal alkyne (1.0 eq) and 4-nitrophenyl azide (1.05 eq) in the chosen solvent system (e.g., 10 mL of t-BuOH/H₂O 1:1).

-

Catalyst Preparation: In a separate vial, prepare fresh aqueous solutions of CuSO₄·5H₂O (e.g., 0.1 M) and sodium ascorbate (e.g., 0.2 M).

-

Initiation: To the stirring solution of reactants, add the CuSO₄ solution (0.05 eq) followed by the sodium ascorbate solution (0.1 eq).[8] The sodium ascorbate reduces the Cu(II) salt to the active Cu(I) catalytic species in situ.[6][8]

-

Reaction: Stir the mixture vigorously at room temperature. The reaction is often complete within 1-4 hours, typically indicated by a color change and confirmed by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: The crude product is typically purified by column chromatography on silica gel or by recrystallization to yield the pure 1,4-disubstituted 1,2,3-triazole.[6]

Causality: The use of sodium ascorbate is critical; it continuously regenerates the active Cu(I) catalyst from any Cu(II) that forms via oxidation, ensuring catalytic turnover and preventing reaction stalling.[8] Using a slight excess of the azide can help drive the reaction to completion if the alkyne is the more valuable reagent.

Synthesis of 1,2,4-Triazoles

The synthesis of the 1,2,4-triazole core typically involves condensation reactions. Common methods include:

-

Pellizzari Reaction: The reaction of an acylhydrazide with an amide.

-

Einhorn-Brunner Reaction: The reaction of hydrazines or hydrazides with N-acyl imidates.

-

From Amidrazones: Oxidative cyclization of amidrazones with aldehydes or acids is a versatile method.[9]

-

Modern Approaches: Metal-free, iodine-catalyzed oxidative methods using hydrazones and amines have also been developed, offering a cascade C-H functionalization and C-N bond formation pathway.[10]

The substitution pattern is dictated by the specific precursors used. For example, reacting a nitrophenyl-substituted hydrazide with an appropriate coupling partner can install the nitrophenyl group at a defined position.[10]

Structural Elucidation: Confirming Isomeric Identity

Unambiguous identification of the correct isomer is non-negotiable in drug development. A combination of analytical techniques is employed for this purpose.

-

NMR Spectroscopy (¹H, ¹³C, HMBC, HSQC): NMR is the most powerful tool for distinguishing isomers in solution.[11]

-

¹H NMR: The chemical shift of the triazole ring proton is highly diagnostic. In 1,4-disubstituted 1,2,3-triazoles, this proton typically appears as a sharp singlet further downfield compared to the proton in the 1,5-isomer due to differing electronic environments. The coupling patterns of the protons on the nitrophenyl ring (e.g., the characteristic AA'BB' system for para-substitution) confirm the phenyl substitution pattern.[11]

-

¹³C NMR: The chemical shifts of the triazole ring carbons are distinct for each regioisomer.

-

2D NMR (HMBC): Heteronuclear Multiple Bond Correlation (HMBC) experiments provide the definitive link. Observing a 3-bond correlation between the benzylic protons of a substituent and a specific triazole carbon can unequivocally establish the 1,4- or 1,5-connectivity.

-

-

X-Ray Crystallography: This technique provides absolute, unambiguous confirmation of the molecular structure in the solid state, including bond lengths, angles, and the precise connectivity of all atoms. It is the gold standard for isomer identification.[12]

-

Mass Spectrometry (MS): Confirms the molecular weight and elemental composition of the synthesized compound, verifying that a product with the correct formula has been obtained.

Comparative Biological Activity and Structure-Activity Relationships (SAR)

The true significance of isomerism is revealed when comparing biological activity. The differential positioning of the nitrophenyl group can lead to orders-of-magnitude differences in potency.

Numerous studies have shown that nitrophenyl-substituted triazoles possess a wide range of biological activities, including:

-

Anticancer: Derivatives have shown potent activity against various cancer cell lines, including breast (MCF-7), lung (A549), and HeLa cells.[13][14]

-

Antimicrobial: Both antibacterial and antifungal properties are well-documented.[1][14][15]

-

Aromatase Inhibition: 4-N-nitrophenyl substituted amino-4H-1,2,4-triazoles have been identified as potent aromatase inhibitors, a key target in estrogen-receptor-positive breast cancer.[13][16]

Data Summary: Anticancer Activity of Isomeric Triazoles

The following table compiles representative data illustrating how isomerism affects anticancer activity.

| Compound ID | Triazole Core | Phenyl Substitution | Cell Line | IC₅₀ (µM) | Reference |

| Compound A | 1,2,4-Triazole | 4-Nitrophenyl | MCF-7 | 9.02 | [16] |

| Compound B | 1,2,4-Triazole | 2,4-Difluorophenyl | MCF-7 | ~15 | [13] |

| Compound C | 1,2,4-Triazole | 4-Nitrophenyl | Hela | Data Not Available | [13] |

| Compound D | 1,2,4-triazolo[4,3-a]quinazolin-5(4H)-one | 4-Nitrophenyl | A-549 | 237.02 | [17] |

Interpretation of SAR:

-

Position of Nitro Group: Studies often reveal that the para- (4-nitro) substitution is optimal for certain activities, such as aromatase inhibition, potentially due to favorable interactions in the enzyme's active site.[16] For other targets, meta-substitution might be preferred.[18]

-

1,4- vs. 1,5-Regioisomers: The "kinked" geometry of the 1,5-isomer compared to the more linear 1,4-isomer drastically changes how the molecule can fit into a binding pocket. One isomer may bind productively while the other cannot.

-

1,2,3- vs. 1,2,4-Triazole Core: The different arrangement of nitrogen atoms affects the dipole moment, hydrogen bond donor/acceptor capabilities, and metabolic stability of the molecule, all of which are critical for its pharmacokinetic and pharmacodynamic profile.[2]

Caption: Workflow from design to evaluation of triazole isomers.

Conclusion and Future Perspectives

The isomeric forms of nitrophenyl-substituted triazoles are not interchangeable entities but distinct chemical compounds with unique properties and biological activities. The ability to selectively synthesize and definitively characterize these isomers is fundamental to advancing their application in drug discovery and materials science. Catalyst-controlled cycloaddition reactions provide a robust platform for accessing specific 1,2,3-triazole regioisomers, while classical and modern condensation methods enable the construction of the 1,2,4-triazole core. Future research will likely focus on developing novel catalytic systems for even greater synthetic control, exploring the full biological potential of less-studied isomers, and integrating computational modeling to predict the properties of specific isomers before their synthesis, further accelerating the discovery of next-generation therapeutics.

References

- Benchchem. (n.d.). Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Application Notes and Protocols for Researchers. Benchchem.

- BroadPharm. (2022, January 18). Protocol for Azide-Alkyne Click Chemistry. BroadPharm.

- Jena Bioscience. (2011). Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology.

- Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Organic-chemistry.org.

- Organic Chemistry Portal. (n.d.). Synthesis of 1H-1,2,4-triazoles. Organic-chemistry.org.

- Benchchem. (n.d.). Application Notes and Protocols: 1,2,4-Triazoles in Medicinal Chemistry. Benchchem.

- Benchchem. (2024, September 23). Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples. Benchchem.